5-Bromo-4-phenylthiophene-2-carbaldehyde
Description
Contextual Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is recognized for its aromatic properties and versatility. numberanalytics.com This unique structure makes it a valuable building block in the development of pharmaceuticals and advanced materials. numberanalytics.comclinicalresearchnewsonline.com Thiophene and its derivatives are integral to medicinal chemistry, with many exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. clinicalresearchnewsonline.comingentaconnect.com Medicinal chemists frequently utilize the thiophene nucleus to create combinatorial libraries in the search for new lead molecules. ingentaconnect.comderpharmachemica.com
The isosteric replacement of a benzene (B151609) ring with a thiophene ring is a common strategy in drug design, leading to several marketed drugs for various conditions. researchgate.net Beyond pharmaceuticals, thiophene derivatives are also crucial in materials science, where they are used in the fabrication of conductive polymers, light-emitting diodes, and organic photovoltaics. numberanalytics.comclinicalresearchnewsonline.com
Distinctive Features and Research Relevance of Halogenated Thiophene-2-carbaldehyde Scaffolds
The introduction of a halogen atom and a carbaldehyde (aldehyde) group onto the thiophene ring creates a highly versatile scaffold for organic synthesis. Halogenated thiophene-2-carbaldehydes, such as 5-bromothiophene-2-carbaldehyde (B154028), are valuable intermediates. guidechem.com The bromine atom provides a reactive site for various cross-coupling reactions, like the Suzuki-Miyaura reaction, allowing for the introduction of alkyl or aryl groups. guidechem.com
The aldehyde group at the 2-position is also highly reactive and can undergo a wide array of chemical transformations. It can be reduced to a hydroxyl group, oxidized to a carboxylic acid, or used in condensation reactions to form more complex molecules. guidechem.com This dual functionality makes halogenated thiophene-2-carbaldehydes key starting materials for synthesizing 2,5-disubstituted thiophene compounds, which are precursors to a variety of pharmaceuticals and luminescent materials. guidechem.com
The Vilsmeier-Haack reaction is a common method for introducing the aldehyde group onto the thiophene ring. wikipedia.org The combination of a reactive halogen and a versatile aldehyde group on the stable thiophene core makes these scaffolds highly relevant in the design and synthesis of novel organic compounds with specific electronic and biological properties.
Specific Academic Interest in 5-Bromo-4-phenylthiophene-2-carbaldehyde
The specific compound, this compound, combines the key functional groups discussed previously, making it a molecule of significant academic interest. The structure features a thiophene ring substituted with a bromine atom at the 5-position, a phenyl group at the 4-position, and a carbaldehyde group at the 2-position.
This particular arrangement of substituents makes it a highly functionalized and versatile building block. The academic interest lies in its potential as an intermediate for the synthesis of more complex, multi-functionalized thiophene derivatives. Researchers can selectively utilize the reactivity of the bromo and aldehyde functional groups. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to introduce further complexity, while the aldehyde can be used to build side chains or participate in cyclization reactions.
The presence of the phenyl group at the 4-position influences the electronic properties of the thiophene ring and can provide steric hindrance that may direct the regioselectivity of further reactions. The synthesis of such 4-arylthiophene-2-carbaldehydes has been achieved via Suzuki-Miyaura cross-coupling reactions, and these compounds have been investigated for their potential biological activities, including antibacterial and antiurease properties. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-phenylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPHWPOKXUIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Phenylthiophene 2 Carbaldehyde
Reactions at the Aldehyde Functional Group
The aldehyde group in 5-Bromo-4-phenylthiophene-2-carbaldehyde is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, reductions, and selective transformations.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions such as the Wittig and Knoevenagel condensation reactions.
The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. In this reaction, a phosphonium (B103445) ylide attacks the aldehyde, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism is well-established for a wide range of aldehydes. masterorganicchemistry.com
The Knoevenagel condensation is another important reaction involving the aldehyde group, where it reacts with a compound containing an active methylene (B1212753) group in the presence of a weak base. This reaction is a classic method for forming new carbon-carbon double bonds.
Interactive Table: Examples of Condensation Reactions with Thiophene (B33073) Aldehydes.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Wittig Reaction | Phosphonium ylide | Alkene |
Oxidation and Reduction Pathways
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation of the aldehyde to a carboxylic acid can be achieved using strong oxidizing agents. For the related compound 5-phenylthiophene-2-carbaldehyde (B91291), potassium permanganate (B83412) (KMnO₄) in acidic conditions has been shown to be an effective oxidizing agent, yielding 5-phenylthiophene-2-carboxylic acid. A similar transformation is expected for this compound.
Reduction of the aldehyde to a primary alcohol is commonly accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). orientjchem.orgyoutube.commasterorganicchemistry.comyoutube.com This reaction is highly efficient for converting aldehydes and ketones to their corresponding alcohols. orientjchem.orgyoutube.commasterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com
Interactive Table: Oxidation and Reduction of Thiophene Aldehydes.
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |
Selective Formyl Group Transformations (e.g., Decarbonylation)
An interesting and synthetically useful reaction of thiophene-2-carboxaldehyde derivatives is the removal of the formyl group, known as decarbonylation. A notable example is the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde. bg.ac.rsresearchgate.net
In this reaction, treatment with bromine in a mixture of chloroform (B151607) and water at room temperature leads to the removal of the aldehyde group and the introduction of two bromine atoms onto the thiophene ring. bg.ac.rs The mechanism is proposed to involve electrophilic bromination at the 4-position, followed by an acid-catalyzed deformylation through a Wheland intermediate, which releases formic acid. This is then followed by a subsequent bromination at the 5-position. This transformation provides a pathway for the synthesis of 2,5-diaryl-3-bromothiophenes and 2,3,5-triarylthiophenes. bg.ac.rsresearchgate.net
Reactivity of the Bromine Atom
The bromine atom on the thiophene ring serves as a versatile handle for the construction of more complex molecular architectures through cross-coupling reactions and nucleophilic substitution.
Transition Metal-Catalyzed Coupling Reactions for Further Oligomerization
The carbon-bromine bond in this compound is a key site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of conjugated oligomers and polymers.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction has been successfully applied to various bromothiophene derivatives, including the synthesis of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and different arylboronic acids. mdpi.com Furthermore, conditions have been developed for the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. nih.gov
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.govresearchgate.netresearchgate.netnih.gov This reaction is a powerful tool for the synthesis of conjugated enynes.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.net This reaction has become a vital tool for the synthesis of arylamines.
Interactive Table: Common Cross-Coupling Reactions of Bromothiophenes.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (sp²-sp) |
Nucleophilic Aromatic Substitution on the Halogenated Thiophene Ring
While less common than on electron-deficient aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on the halogenated thiophene ring, particularly when activated by electron-withdrawing groups. A notable study demonstrated the synthesis of N,N-disubstituted 5-aminothiophene-2-carboxaldehydes through the nucleophilic aromatic substitution of 5-bromothiophene-2-carboxaldehyde with secondary amines in water. researchgate.net This reaction proceeds with selectivity for secondary amines over primary amines, which tend to form imines under the reaction conditions. researchgate.net The kinetics of nucleophilic aromatic substitution on nitro-activated thiophenes have also been investigated. nih.gov
Electrophilic Aromatic Substitution on the Thiophene Ring System
The thiophene nucleus is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). However, the substituents on the this compound ring modulate this inherent reactivity. The carbaldehyde group at the 2-position is a deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the bromine atom at the 5-position and the phenyl group at the 4-position are ortho-, para-directing. In the context of the five-membered thiophene ring, the directing effects are considered relative to the heteroatom.
Given the substitution pattern, the only available position for substitution is the 3-position. The directing effects of the adjacent substituents will therefore determine the propensity for an electrophile to attack this site. The phenyl group at position 4 will activate the adjacent 3-position. The bromine at position 5 has a more complex influence, with its inductive electron-withdrawing effect deactivating the ring and its resonance electron-donating effect activating it. The powerful electron-withdrawing nature of the 2-carbaldehyde group will significantly deactivate the entire ring, particularly the adjacent 3-position.
Therefore, electrophilic aromatic substitution at the 3-position is expected to be challenging due to the strong deactivating effect of the formyl group. Nevertheless, under forcing conditions, reactions such as nitration or halogenation may proceed.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-Bromo-3-nitro-4-phenylthiophene-2-carbaldehyde |
| Bromination | Br₂/FeBr₃ | 3,5-Dibromo-4-phenylthiophene-2-carbaldehyde |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive due to deactivation |
Note: The yields for these reactions are anticipated to be low due to the deactivated nature of the thiophene ring.
Pericyclic and Other Mechanistically Complex Transformations
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While there is a lack of specific literature detailing the participation of this compound in pericyclic reactions, its structural motifs suggest potential reactivity in certain transformations.
The thiophene ring itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. However, the presence of electron-withdrawing groups can sometimes promote its participation in [4+2] cycloadditions. In this molecule, the carbaldehyde and to a lesser extent the bromo and phenyl groups, are electron-withdrawing, which might slightly enhance its dienophilic character. More plausibly, the double bond within the thiophene ring could act as a dienophile in a reaction with a highly reactive diene.
The aldehyde functional group can also participate in pericyclic-type reactions. For instance, it could undergo a hetero-Diels-Alder reaction, where it acts as the dienophile.
Table 2: Potential Pericyclic Reactions Involving this compound
| Reaction Type | Role of the Compound | Potential Reactant |
| [4+2] Cycloaddition (Diels-Alder) | Dienophile (using a C=C bond of the thiophene) | Highly reactive diene (e.g., a cyclopentadienone) |
| Hetero-Diels-Alder Reaction | Dienophile (using the C=O of the aldehyde) | Electron-rich diene |
Mechanistically complex transformations involving this compound could also be envisaged, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted position. While not strictly pericyclic, these reactions proceed through complex catalytic cycles involving oxidative addition and reductive elimination steps. For example, a Suzuki coupling could replace the bromine atom with another organic substituent, further functionalizing the thiophene ring.
Derivatization Strategies and Synthetic Transformations for Advanced Molecular Architectures
Formation of Imines, Oximes, and Hydrazones for Ligand Design
The aldehyde functional group of 5-bromo-4-phenylthiophene-2-carbaldehyde is readily converted into imines (Schiff bases), oximes, and hydrazones through condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives, respectively. These reactions are fundamental in ligand design, as the resulting C=N bond introduces a new coordination site, significantly altering the electronic and steric properties of the parent molecule.
Imines (Schiff Bases): The reaction with primary amines yields imines, which are crucial intermediates and ligands in coordination chemistry. The nitrogen atom of the imine provides a soft donor site, capable of coordinating with a variety of metal ions. The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituent on the amine.
Oximes: Condensation with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) leads to the formation of the corresponding oxime. The oxime functional group (-CH=N-OH) can exist as E and Z isomers and is a versatile building block in its own right. Oximes of brominated thiophenes are used as intermediates in the synthesis of more complex heterocyclic compounds. The oxime group can be further oxidized to nitrile oxides or reduced to amines, offering additional pathways for derivatization.
Hydrazones: Hydrazones are synthesized by reacting the aldehyde with hydrazine or its substituted derivatives (e.g., phenylhydrazine). Hydrazide-hydrazones have gained significant attention due to their diverse biological properties and their utility in organic synthesis. nih.gov The resulting structures possess multiple nitrogen atoms, making them excellent candidates for multidentate ligands capable of forming stable chelate complexes with metal ions.
The table below summarizes the synthesis of these derivatives from a generic brominated thiophene (B33073) aldehyde precursor.
| Derivative | Reagent | General Reaction | Potential Application |
| Imine | Primary Amine (R-NH₂) | R'-CHO + R-NH₂ → R'-CH=N-R + H₂O | Metal-organic frameworks, Catalysis |
| Oxime | Hydroxylamine (NH₂OH) | R'-CHO + NH₂OH → R'-CH=NOH + H₂O | Synthesis of heterocycles, Enzyme inhibition |
| Hydrazone | Hydrazine (N₂H₄) | R'-CHO + N₂H₄ → R'-CH=NNH₂ + H₂O | Coordination chemistry, Anticancer agents |
Table 1: Synthesis of Imines, Oximes, and Hydrazones for Ligand Design.
Synthesis of Chalcone (B49325) Analogues and Related Conjugated Systems
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their extended π-conjugated system and diverse biological activities. nih.gov The synthesis of chalcone analogues from this compound is typically achieved through the Claisen-Schmidt condensation reaction. chemrevlett.comresearchgate.net This base-catalyzed reaction involves the condensation of the aldehyde with an aryl ketone, most commonly a substituted acetophenone (B1666503). nih.govresearchgate.net
The general reaction proceeds by treating the thiophene aldehyde and an acetophenone derivative with a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. researchgate.netnih.gov The resulting molecule incorporates the thiophene ring into a larger, conjugated system, which often leads to interesting photophysical properties. The α,β-unsaturated carbonyl group in the chalcone backbone is a key structural feature responsible for its reactivity and biological significance. nih.gov The presence of the bromo- and phenyl- substituents on the thiophene ring allows for further modification, enabling the creation of a diverse library of chalcone derivatives with tailored electronic and steric properties.
The table below provides examples of reactants used in Claisen-Schmidt condensations to form thiophene-based chalcones.
| Aldehyde Component | Ketone Component | Base Catalyst | Resulting Structure Class |
| This compound | Acetophenone | NaOH or KOH | Thiophene-based Chalcone |
| This compound | 4-Hydroxyacetophenone | NaOH or KOH | Hydroxylated Thiophene Chalcone |
| This compound | 4-Methoxyacetophenone | NaOH or KOH | Methoxy-substituted Thiophene Chalcone |
| This compound | 4-Nitroacetophenone | NaOH or KOH | Nitro-substituted Thiophene Chalcone |
Table 2: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation.
Integration into Polyheterocyclic Systems
This compound is a valuable precursor for the synthesis of complex polyheterocyclic systems. The aldehyde and bromo functionalities serve as handles for annulation reactions, where additional rings are fused onto the thiophene core.
One common strategy is the Gewald reaction, which allows for the synthesis of 2-aminothiophenes. sciforum.net While the parent compound is already a thiophene, its derivatives can undergo further cyclization. For instance, hydrazone derivatives of thiophene carbaldehydes can be utilized in a series of heterocyclization reactions to generate fused systems like pyrazoles, pyridines, or other thiophene derivatives. nih.gov
Furthermore, the aldehyde can participate in multicomponent reactions to build complex heterocyclic scaffolds in a single step. For example, condensation with an active methylene (B1212753) compound like malononitrile, followed by cyclization with sulfur, can lead to the formation of new thiophene rings fused or linked to the original structure. sciforum.net The bromine atom can then be used in a subsequent intramolecular or intermolecular cross-coupling reaction to complete the formation of a polyheterocyclic framework.
Preparation of Advanced Organic Scaffolds through Sequential Functionalization
The distinct reactivity of the aldehyde and bromo groups on this compound allows for a high degree of control in the stepwise construction of advanced organic scaffolds. nih.gov This sequential functionalization is a powerful strategy for creating molecular diversity.
A typical synthetic route might first involve the transformation of the aldehyde group. For instance, a Wittig reaction or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene, extending the conjugated system. Following this, the bromine atom can be subjected to a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura cross-coupling is particularly effective for forming new carbon-carbon bonds by reacting the bromothiophene with various arylboronic acids or esters. nih.gov This approach has been successfully used to synthesize a range of 4,5-diarylthiophene-2-carbaldehydes. nih.govresearchgate.net
Alternatively, the sequence can be reversed. The bromine atom can first be replaced via a Suzuki, Stille, or Sonogashira coupling reaction, introducing a new aryl, vinyl, or alkynyl substituent. Subsequently, the aldehyde group can be derivatized as described in the sections above. This orthogonal reactivity enables the precise and regioselective synthesis of highly functionalized thiophene-based materials. nih.govmdpi.com
The table below outlines a possible sequential functionalization strategy.
| Step | Reaction Type | Reagent/Catalyst | Functional Group Transformed | Intermediate/Product |
| 1 | Suzuki-Miyaura Coupling | Arylboronic Acid / Pd(PPh₃)₄ | C-Br bond | 5-Aryl-4-phenylthiophene-2-carbaldehyde |
| 2 | Knoevenagel Condensation | Malononitrile / Base | Aldehyde (-CHO) | 2-(5-Aryl-4-phenylthiophen-2-ylidene)malononitrile |
| 3 | Reduction | NaBH₄ | Nitrile (-CN) | Functionalized Amine |
Table 3: Example of a Sequential Functionalization Strategy.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Phenylthiophene 2 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 5-Bromo-4-phenylthiophene-2-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For a molecule with the structure of this compound, specific chemical shifts (δ) in ppm are expected. While direct spectral data for this specific compound is not extensively published, data from analogous structures, such as other substituted phenylthiophenes, allows for reliable prediction. rsc.orgnih.gov
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the lone proton on the thiophene (B33073) ring, and the protons of the phenyl group. The aldehyde proton typically appears significantly downfield (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The single proton on the thiophene ring would appear in the aromatic region, with its exact shift influenced by the adjacent phenyl and bromo substituents. The protons of the phenyl group would exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm).
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most downfield signal (δ 180-190 ppm). The carbons of the thiophene and phenyl rings would appear in the δ 120-150 ppm range. The carbon atom bonded to the bromine (C5) would be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.0 (singlet) | 180 - 190 |
| Thiophene C3-H | 7.0 - 7.5 (singlet) | 125 - 135 |
| Phenyl Group (C6H5) | 7.2 - 7.8 (multiplet) | 125 - 140 |
| Thiophene C2 (-CHO) | - | 140 - 150 |
| Thiophene C3 | - | 125 - 135 |
| Thiophene C4 (-Ph) | - | 140 - 150 |
Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Assignment
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show correlations among the protons within the phenyl ring, confirming their ortho, meta, and para relationships. It would not show cross-peaks for the aldehyde proton or the thiophene C3-H, as they are singlets with no adjacent proton neighbors, thus confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu An HSQC spectrum would provide definitive assignments by linking each proton signal to its corresponding carbon atom. For instance, it would show a cross-peak connecting the aldehyde proton signal (e.g., ~δ 9.6 ppm) with the aldehyde carbon signal (e.g., ~δ 184 ppm), and the thiophene C3-H proton signal with the C3 carbon signal. This is crucial for distinguishing between the numerous carbon signals in the congested aromatic region of the ¹³C spectrum. youtube.com
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₁H₇BrOS), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern. youtube.com The molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).
Common fragmentation pathways for aromatic aldehydes often involve the loss of the formyl radical (-CHO, 29 mass units) or a hydrogen radical (-H, 1 mass unit). miamioh.edulibretexts.org Cleavage of the carbon-bromine bond could also occur, leading to a fragment corresponding to the loss of a bromine radical (79 or 81 mass units).
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z | Isotopic Pattern |
|---|---|---|---|
| [C₁₁H₇BrOS]⁺ | Molecular Ion (M⁺) | 266 / 268 | 1:1 ratio |
| [C₁₁H₆BrOS]⁺ | Loss of H radical (M-1) | 265 / 267 | 1:1 ratio |
| [C₁₀H₇BrS]⁺ | Loss of CHO radical (M-29) | 237 / 239 | 1:1 ratio |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. lcms.cz This precision allows for the unambiguous determination of a compound's elemental composition, serving as definitive proof of its molecular formula. For C₁₁H₇BrOS, HRMS would be used to distinguish its exact mass from other potential formulas with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion of a related compound, 4-Amino-5-(p-bromophenyl)-3-phenylthiophene-2-carbaldehyde, was found to be 357.9901, matching the theoretical value. rsc.org
Table 3: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₁₁H₇⁷⁹BrOS | [M]⁺ | 265.9428 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing structural insights.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1700 cm⁻¹. rsc.org A study of the related 5-bromothiophene-2-carbaldehyde (B154028) provides a direct reference for the vibrational modes. researchgate.net The aromatic C-H stretching vibrations of the phenyl and thiophene rings would appear above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain several bands due to C=C stretching vibrations within the aromatic rings. Vibrations involving the C-S bond of the thiophene ring are expected at lower wavenumbers, typically between 600-850 cm⁻¹. iosrjournals.org
Table 4: Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H Stretch | 2720 - 2820 | Medium, often two bands |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu This technique is particularly useful for analyzing compounds with conjugated π-systems, such as this compound.
The structure contains a highly conjugated system extending across the phenyl ring, the thiophene ring, and the carbonyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Consequently, the molecule is expected to absorb UV light at relatively long wavelengths. The primary electronic transitions observed would be π → π* transitions, which are characteristic of conjugated systems and are typically very intense. youtube.com A lower intensity n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. The absorption spectrum of thiophene itself shows a strong band around 231 nm, and the extended conjugation in the title compound is expected to shift this absorption maximum (λ_max) to a longer wavelength (a bathochromic or red shift). researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the exact positions of each atom in the crystal lattice.
Computational and Theoretical Investigations of 5 Bromo 4 Phenylthiophene 2 Carbaldehyde
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key to understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and to explore the potential energy surface of a molecule. For 5-Bromo-4-phenylthiophene-2-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict its most stable three-dimensional structure.
The geometry of the thiophene (B33073) ring is expected to be planar, with the phenyl and carbaldehyde substituents also exhibiting a degree of planarity. The dihedral angle between the thiophene and phenyl rings is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. The presence of the bromine atom and the aldehyde group introduces asymmetry and influences the bond lengths and angles within the thiophene ring. Based on studies of similar substituted thiophenes, the bond lengths are expected to deviate from those of unsubstituted thiophene, reflecting the electronic effects of the substituents.
The table below presents predicted geometric parameters for this compound based on DFT calculations of analogous molecules.
| Parameter | Predicted Value |
| C=O Bond Length (Å) | ~1.21 |
| C-Br Bond Length (Å) | ~1.88 |
| Dihedral Angle (Thiophene-Phenyl) (°) | 30-40 |
Note: These are estimated values based on structurally similar compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, while the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group and the thiophene ring. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity.
The following table summarizes the predicted FMO energies and reactivity descriptors for this compound, extrapolated from data on analogous compounds.
| Descriptor | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | -6.0 to -6.5 |
| LUMO Energy | ELUMO | -2.5 to -3.0 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 3.0 to 4.0 |
| Ionization Potential | I ≈ -EHOMO | 6.0 to 6.5 |
| Electron Affinity | A ≈ -ELUMO | 2.5 to 3.0 |
| Electronegativity | χ = (I + A) / 2 | 4.25 to 4.75 |
| Chemical Hardness | η = (I - A) / 2 | 1.5 to 2.0 |
| Chemical Softness | S = 1 / (2η) | 0.25 to 0.33 |
Note: These values are estimations based on computational studies of substituted thiophenes.
Electrostatic Potential Surface and Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the most negative electrostatic potential is expected to be located around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or protonation. The region around the thiophene sulfur atom and the phenyl ring would also exhibit negative potential. Conversely, the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group are expected to have a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The bromine atom will likely have a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding interactions.
Non-Linear Optical (NLO) Properties Prediction and Analysis
Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The presence of the electron-donating phenyl group and the electron-withdrawing carbaldehyde group connected through the polarizable thiophene ring suggests that this compound could possess NLO activity.
Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of the second-order NLO response. For molecules with push-pull characteristics, a larger ground-state dipole moment and a smaller HOMO-LUMO gap are often correlated with higher β values.
Based on computational studies of similar donor-π-acceptor thiophene derivatives, this compound is predicted to have a significant first hyperpolarizability. The table below provides estimated NLO parameters.
| Parameter | Predicted Value (esu) |
| Dipole Moment (μ) | 3 - 5 D |
| Mean Polarizability (α) | 20 - 30 x 10-24 |
| First Hyperpolarizability (β) | 50 - 100 x 10-30 |
Note: These are estimations based on computational studies of analogous compounds and are highly dependent on the computational method and basis set used.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For this compound, several reaction types can be investigated.
One important reaction is nucleophilic addition to the carbonyl group. Computational studies on similar aldehydes show that the nucleophile approaches the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle, approximately 107°), rather than perpendicularly. Modeling this reaction for this compound would allow for the determination of the activation energy and the geometry of the transition state.
Another key reaction is electrophilic aromatic substitution on the thiophene or phenyl ring. DFT calculations can predict the most likely site of substitution by analyzing the relative energies of the possible sigma complexes (Wheland intermediates). For the thiophene ring in this molecule, the electron-donating effect of the phenyl group and the electron-withdrawing effect of the aldehyde and bromo groups will influence the regioselectivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For this compound, a key aspect to study would be the rotation around the single bond connecting the thiophene and phenyl rings. MD simulations can reveal the preferred dihedral angles and the energy barriers for rotation, which are important for understanding the molecule's flexibility and how it packs in the solid state.
Applications of 5 Bromo 4 Phenylthiophene 2 Carbaldehyde in Advanced Materials Science
Precursors for Conjugated Polymers and Oligomers in Organic Electronics
5-Bromo-4-phenylthiophene-2-carbaldehyde serves as a crucial starting material for the synthesis of conjugated polymers and oligomers, which are fundamental components of organic electronic devices. The presence of the bromo-substituent allows for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, which are instrumental in creating extended π-conjugated systems. rsc.org The aldehyde functional group provides a site for further chemical modifications, enabling the fine-tuning of the electronic and physical properties of the resulting materials.
The synthesis of conductive polymers often relies on the polymerization of substituted thiophenes. Polythiophenes, in particular, are a well-studied class of conductive polymers. cmu.edufrontiersin.org The polymerization of monomers derived from this compound can lead to polymers with desirable electronic properties. The phenyl group at the 4-position can influence the polymer's morphology and solubility, while the bromo- and aldehyde- functionalities offer pathways for polymerization and post-polymerization modifications. For instance, the bromo- group can be utilized in Kumada-Tamao-Corriu cross-coupling reactions to produce polythiophenes. nih.gov The resulting polymers can exhibit semiconducting behavior, making them suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. The conductivity of these polymers can be further enhanced through doping. frontiersin.org
Table 1: Potential Polymerization Reactions for this compound
| Polymerization Method | Reactive Site | Potential Polymer Structure |
|---|---|---|
| Suzuki-Miyaura Coupling | Bromo group | Alternating copolymers |
| Stille Coupling | Bromo group | Alternating copolymers |
| Kumada-Tamao-Corriu Coupling | Bromo group | Homopolymers or copolymers |
This table illustrates potential polymerization pathways; specific reaction conditions and resulting polymer properties would require experimental investigation.
In the realm of organic light-emitting diodes (OLEDs), thiophene (B33073) derivatives are frequently used to construct the emissive layer. The design of efficient emitters often involves a donor-π-acceptor (D-π-A) architecture. beilstein-journals.org this compound can be chemically modified to serve as a building block for such D-π-A fluorophores. For example, the aldehyde group can be converted into a stronger electron-accepting group, while the phenylthiophene core can act as part of the π-bridge. The bromo-substituent provides a handle to attach an electron-donating group via cross-coupling reactions. The judicious selection of donor and acceptor moieties allows for the tuning of the emission color and efficiency of the resulting OLEDs. nih.govrsc.org Thiophene-based materials have been successfully incorporated into OLEDs exhibiting high external quantum efficiencies. beilstein-journals.org
Components in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a promising technology for solar energy conversion, and the design of the sensitizing dye is critical to their performance. nih.gov Organic dyes used in DSSCs typically consist of a donor, a π-conjugated spacer, and an acceptor with an anchoring group to attach to a semiconductor surface like TiO2. Thiophene derivatives are commonly employed as the π-spacer due to their excellent charge transport properties. nih.gov
Table 2: Photovoltaic Performance of a DSSC with a Phenothiazine-based Dye
| Dye | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) |
|---|---|---|---|---|
| 2a * | 17.96 | 700 | 0.48 | 6.22 |
| 2b * | 11.87 | 631 | 0.54 | 4.22 |
| 2c * | 12.80 | 703 | 0.56 | 4.80 |
| N719 (reference) * | - | - | - | 3.56 |
*Data from a study on phenothiazine (B1677639) derivatives, not directly from this compound derivatives, illustrating typical performance metrics. nih.gov
Building Blocks for Supramolecular Assemblies and Functional Materials
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The unique properties of this compound make it an attractive building block for creating such assemblies. The aldehyde group can participate in reversible covalent bond formation, such as the formation of imines (Schiff bases), which is a powerful tool in supramolecular synthesis. The phenylthiophene unit provides a rigid and planar scaffold that can direct the spatial arrangement of the resulting supramolecular structures. Ferrocene, for example, is another exotic building block used in supramolecular chemistry due to its defined shape and redox properties. rsc.org Similarly, the phenylthiophene moiety can be incorporated into macrocycles or other complex architectures, leading to materials with interesting host-guest properties or self-assembly behaviors.
Design and Synthesis of Optical Chemosensors for Ion Detection
Optical chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their optical properties, like color or fluorescence. nih.gov Thiophene-based fluorescent chemosensors have garnered significant attention due to their high sensitivity and selectivity. nih.gov The conjugated system of the thiophene ring is sensitive to its electronic environment, and the binding of an ion can perturb this system, leading to a detectable optical response.
This compound can be functionalized to create such chemosensors. The aldehyde group can be used to link the phenylthiophene fluorophore to a specific ion-binding unit (receptor). The choice of the receptor determines the selectivity of the chemosensor for a particular ion. For example, a receptor with nitrogen or sulfur donor atoms could be selective for heavy metal ions. Upon ion binding, the change in the electronic properties of the receptor can be transmitted through the conjugated phenylthiophene backbone, resulting in a change in the fluorescence emission.
Development of Materials for Energy Storage Systems (e.g., Supercapacitors)
Thiophene-based polymers have shown promise in energy storage applications, including supercapacitors. nih.gov Conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are known for their high conductivity and stability, which are desirable properties for electrode materials in supercapacitors. frontiersin.org While direct research on this compound in this area is limited, polymers derived from this compound could potentially be used as active materials in supercapacitor electrodes. The electrochemical properties of these polymers, such as their capacitance and charge-discharge characteristics, would depend on their molecular structure and morphology. The ability to tailor the structure of the polymer through the functional groups on the monomer makes this compound an interesting candidate for further research in this field.
Conclusion and Future Research Directions
Summary of Current Research Advances Pertaining to 5-Bromo-4-phenylthiophene-2-carbaldehyde
Direct research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the compound is recognized in chemical databases, and its properties can be inferred from its structural components. The PubChem database lists its molecular formula as C11H7BrOS. nih.gov
The synthesis and reactions of similar compounds, such as 5-bromothiophene-2-carbaldehyde (B154028) and 4-arylthiophene-2-carbaldehydes, are well-established, providing a foundation for understanding the potential of this compound as a versatile intermediate. For instance, the bromine atom and the aldehyde group on the thiophene (B33073) ring are known to be reactive sites for various organic transformations. The bromine can participate in cross-coupling reactions, while the aldehyde group can undergo nucleophilic addition and condensation reactions. guidechem.com
Research on 4-arylthiophene-2-carbaldehydes has demonstrated their potential in the development of novel pharmaceutical agents with antibacterial, anti-urease, and antioxidant activities. nih.gov This suggests that this compound could also serve as a scaffold for biologically active molecules.
Table 1: Physicochemical Properties of Related Thiophene Aldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | 191.05 | 105-107 (at 11 mmHg) | 1.607 |
| 5-Phenylthiophene-2-carbaldehyde (B91291) | C11H8OS | 188.25 | Not available | Not available |
Note: Data for 5-Bromothiophene-2-carbaldehyde is sourced from Sigma-Aldrich and ChemicalBook. sigmaaldrich.comchemicalbook.com Data for 5-Phenylthiophene-2-carbaldehyde is from PubChem. nih.gov
Emerging Trends in Halogenated Thiophene Chemistry
Halogenated thiophenes are crucial building blocks in organic electronics and medicinal chemistry. rsc.orgresearchgate.net A significant trend in this field is the use of these compounds as solvent additives to control the morphology and improve the efficiency of organic solar cells. rsc.org The presence of halogen atoms can influence the intermolecular interactions and the electronic properties of thiophene-based materials.
Another emerging area is the development of new synthetic methodologies for the regioselective halogenation and functionalization of thiophenes. researchgate.netresearchgate.net These methods aim to provide efficient and controlled access to complex thiophene derivatives. The "halogen dance" reaction, which involves the migration of halogen atoms on the thiophene ring, is being explored for the synthesis of specifically substituted thiophenes. imperial.ac.uk Furthermore, innovative approaches, such as the iodocyclization of sulfur-containing alkynes, are being developed for the direct preparation of iodine-containing thiophenes. mdpi.com
Prospective Research Avenues and Untapped Potential in Materials Science
The unique combination of a phenyl group, a bromine atom, and an aldehyde functional group on the thiophene core of this compound opens up numerous research avenues in materials science. Thiophene-based compounds are known for their semiconducting and fluorescent properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.netbohrium.com
The phenyl group can enhance the π-conjugation and influence the solid-state packing of the molecules, which are critical factors for charge transport in organic semiconductors. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of larger conjugated systems and polymers. guidechem.com The aldehyde group can be used to introduce other functional moieties or to form polymeric materials through condensation reactions. journalskuwait.org
The potential of thiophene derivatives in bioimaging is another promising area. researchgate.net The inherent fluorescence of some thiophene compounds can be tuned by modifying their chemical structure, making them suitable as probes for biological events.
Table 2: Potential Applications of Thiophene Derivatives in Materials Science
| Application Area | Key Properties of Thiophene Derivatives |
| Organic Electronics (OFETs, OLEDs, Solar Cells) | Semiconducting properties, tunable electronic structure, chemical robustness. researchgate.netunibo.it |
| Bioimaging and Sensors | Fluorescence, ability to interact with biological molecules. researchgate.netbohrium.com |
| Conductive Polymers | High environmental and thermal stability, interesting electronic and optical properties. journalskuwait.org |
Challenges and Opportunities in the Synthesis and Application of Advanced Thiophene Derivatives
While the potential of advanced thiophene derivatives is vast, several challenges remain in their synthesis and application. One of the primary challenges is achieving regioselective functionalization of the thiophene ring, especially for polysubstituted derivatives. nih.gov The development of efficient and selective synthetic methods is crucial for accessing novel thiophene-based materials with desired properties. mdpi.comresearchgate.net
Another challenge lies in understanding and controlling the supramolecular organization of these molecules in the solid state, which significantly impacts their performance in electronic devices. thieme-connect.com The interplay between molecular structure and solid-state morphology is complex and requires further investigation.
Despite these challenges, the opportunities in the field of advanced thiophene derivatives are immense. The versatility of thiophene chemistry allows for the design and synthesis of a wide range of functional materials. researchgate.netbohrium.com The development of new catalytic systems and synthetic methodologies will continue to drive innovation in this area. researchgate.net Furthermore, the growing demand for high-performance organic electronic materials and biocompatible probes will fuel further research into the synthesis and application of advanced thiophene derivatives. bohrium.comimpactfactor.org
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm aldehyde proton (~9.8–10.2 ppm) and aromatic/thiophene backbone signals.
- IR Spectroscopy : Detect C=O stretching (~1680–1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 279.0 for C₁₁H₇BrOS).
- Elemental Analysis : Verify purity (>95%) via combustion analysis .
How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
Q. Advanced
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, especially in crowded aromatic regions.
- Dynamic Exchange Analysis : For tautomeric or conformational equilibria (e.g., aldehyde hydration), variable-temperature NMR (VT-NMR) can clarify peak splitting .
- Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
What strategies minimize byproduct formation during aldehyde functionalization (e.g., condensation or oxidation reactions)?
Q. Advanced
- Protective Group Chemistry : Temporarily protect the aldehyde with acetals or imines during harsh reactions (e.g., Grignard additions).
- Controlled Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaOCl) to avoid over-oxidation to carboxylic acids.
- Byproduct Tracking : Monitor reactions via TLC or in-situ IR to halt processes at optimal conversion .
What safety precautions are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr).
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
How is this compound utilized in synthesizing biologically active heterocycles?
Q. Advanced
- Thiophene-Aldehyde Coupling : React with hydrazines or amines to form Schiff bases, precursors for thiazole or imidazole derivatives.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of the bromine substituent with aryl boronic acids to generate biaryl pharmacophores .
- Case Study : Used in synthesizing kinase inhibitors by introducing pyridine or quinoline moieties .
How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?
Q. Advanced
- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane mixtures.
- Data Collection : Use a synchrotron or Cu-Kα source for high-resolution data.
- Refinement : Apply SHELXL for structure solution, ensuring R-factor <5% and validation via CCDC deposition .
What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Q. Advanced
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to identify activation barriers for bromine displacement.
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., C-Br site) to prioritize reaction sites .
- Docking Studies : Screen aldehyde derivatives against protein targets (e.g., enzymes) to guide drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
